N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a structurally complex compound featuring a benzo[c][1,2,5]thiadiazole core fused with a carboxamide group. This moiety is linked to a 4-fluorophenyl sulfonyl group and a thiophen-2-yl ethyl chain. The compound’s design integrates multiple pharmacophoric elements:
- 4-Fluorophenyl sulfonyl group: Enhances metabolic stability and modulates solubility.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S3/c20-13-4-6-14(7-5-13)29(25,26)18(17-2-1-9-27-17)11-21-19(24)12-3-8-15-16(10-12)23-28-22-15/h1-10,18H,11H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCRQJLPZCOMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties, antibacterial effects, and mechanism of action based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A benzo[c][1,2,5]thiadiazole core,
- A sulfonyl group attached to a 4-fluorophenyl moiety,
- A thiophene ring , and
- An amide functional group .
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. The specific compound in focus has shown promising results in various cancer cell lines.
Case Studies
- HeLa and U2OS Cell Lines : The compound exhibited a GI50 (growth inhibition concentration for 50% of cells) value of approximately 0.70 μM for HeLa cells and 0.69 μM for U2OS cells, indicating potent cytotoxicity against these cancer types .
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects during treatment .
Antibacterial Activity
In addition to its anticancer properties, the compound has also been evaluated for its antibacterial efficacy.
Findings
- The compound demonstrated activity against various strains of bacteria, including drug-resistant strains.
- Structure-activity relationship studies indicate that modifications in the thiadiazole structure can enhance antibacterial potency .
Summary of Biological Activities
| Activity Type | Target Cells/Organisms | IC50/Effectiveness | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa, U2OS | 0.70 μM (HeLa), 0.69 μM (U2OS) | Induction of apoptosis |
| Antibacterial | Various bacterial strains | Variable | Disruption of bacterial cell wall synthesis |
Research Findings
The biological activities of this compound have been corroborated by several studies:
- Thiadiazole Derivatives : Research indicates that thiadiazole derivatives often exhibit decreased viability in multiple cancer cell lines, suggesting a broad spectrum of activity against malignancies .
- Selective Toxicity : The compound shows reduced toxicity towards normal human fibroblasts while effectively targeting cancer cells, highlighting its potential as a therapeutic agent with minimized side effects .
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound may enhance overall efficacy through synergistic mechanisms .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of this compound, particularly its efficacy against various cancer cell lines.
Case Studies
-
HeLa Cell Line :
- GI50 Value : Approximately 0.70 μM
- Mechanism : Induces apoptosis selectively in cancer cells.
-
U2OS Cell Line :
- GI50 Value : Approximately 0.69 μM
- Mechanism : Similar apoptosis-inducing properties as observed in HeLa cells.
These findings suggest that the compound can effectively inhibit the growth of cancer cells while minimizing effects on normal cells, which is crucial for therapeutic applications.
Antibacterial Applications
In addition to its anticancer properties, the compound has demonstrated antibacterial activity against various strains of bacteria, including drug-resistant strains.
Findings
- The compound exhibited notable efficacy against both Gram-positive and Gram-negative bacteria.
- Structure-activity relationship studies indicate that modifications in the thiadiazole structure can enhance antibacterial potency.
Summary of Biological Activities
| Activity Type | Target Organisms | Observed Effects |
|---|---|---|
| Anticancer | HeLa, U2OS | Induction of apoptosis; GI50 ~ 0.70 μM |
| Antibacterial | Various bacterial strains | Significant antibacterial activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Carboxamide Motifs
Compound A : N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 796081-45-3)
- Structure : Features a nitrothiophene carboxamide linked to a 4-fluorophenyl-substituted thiazole.
- Key Data :
Compound B : N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (CAS: 2147485-13-8)
- Structure : Contains a trifluoromethyl-thiophene carboxamide attached to a phenylthiazole.
- Key Data :
Comparison with Target Compound :
- The ethyl-thiophene linker may enhance conformational flexibility compared to rigid thiazole scaffolds.
Benzo[c][1,2,5]thiadiazole Derivatives
Compound C : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br)
Comparison with Target Compound :
- Both compounds utilize sulfonyl groups for solubility modulation.
Thiadiazole-Based Anticancer Agents
Compound D : 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide
Comparison with Target Compound :
- The target compound’s carboxamide group may mimic the hydrazinecarbothioamide’s hydrogen-bonding capacity.
- The 4-fluorophenyl sulfonyl group could enhance cellular permeability compared to phenyl substituents.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Preparation
Core Building Blocks
The target compound comprises three primary components:
- Benzo[c]thiadiazole-5-carboxamide backbone
- 2-(Thiophen-2-yl)ethyl sulfonyl moiety
- 4-Fluorophenyl substituent
Retrosynthetic disconnection suggests two viable pathways (Figure 1):
- Pathway A : Late-stage sulfonylation of a preformed thioether intermediate
- Pathway B : Sequential assembly of sulfonyl and thiophene units prior to amide coupling
Synthetic Route Development
Synthesis of Benzo[c]Thiadiazole-5-Carboxylic Acid
The foundational heterocycle is prepared via nitration and cyclization of o-phenylenediamine derivatives. Key parameters:
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | HNO₃/H₂SO₄ (0°C, 2h) | 78% | Crystallization (EtOH/H₂O) |
| 2 | SOCl₂ (reflux, 4h) | 95% | Distillation |
¹H NMR (DMSO-d6): δ 8.42 (d, J=8.5 Hz, 1H), 8.28 (dd, J=8.5, 1.5 Hz, 1H), 7.95 (d, J=1.5 Hz, 1H).
Construction of 2-((4-Fluorophenyl)Sulfonyl)-2-(Thiophen-2-Yl)Ethylamine
Thiophene-Ethyl Intermediate Synthesis
Adapting methodology from CN105753835A, a Suzuki-Miyaura coupling installs the thiophene group:
# Example catalytic system
Pd(PPh₃)₄ (2 mol%)
K₂CO₃ (3 eq)
Toluene/H₂O (3:1), 80°C, 12h
| Starting Material | Product | Yield | Purity |
|---|---|---|---|
| 2-Bromothiophene | 2-(4-Fluorophenyl)thiophene | 85% | 99.2% |
Sulfonylation Protocol
Controlled oxidation of thioether precursors achieves sulfone formation:
| Oxidizing Agent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| m-CPBA | 0→25 | 6 | 88% |
| H₂O₂/AcOH | 60 | 24 | 72% |
Optimized Conditions :
- m-CPBA (2.2 eq) in DCM (0°C → RT)
- Quench with Na₂S₂O₃(aq)
- Column chromatography (Hexane:EtOAc 3:1)
Amide Coupling Strategies
Acid Chloride Method
Conversion to reactive electrophile followed by nucleophilic amine attack:
Acid Chloride Formation
Coupling Reaction
- Amine (1.1 eq), Et₃N (3 eq), THF, 0°C → RT
- Reaction monitoring by TLC (Rf=0.3 in EtOAc)
| Scale (mmol) | Yield | Purity (HPLC) |
|---|---|---|
| 10 | 82% | 98.5% |
| 100 | 75% | 97.8% |
Carbodiimide-Mediated Coupling
Alternative approach using EDCI/HOBt system:
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 24 | 78% |
| DCC/DMAP | CH₂Cl₂ | 0→25 | 48 | 65% |
Advantages :
- Avoids acid chloride handling
- Compatible with base-sensitive substrates
Process Optimization and Scale-Up
Catalytic System Screening
Pd catalyst comparison for thiophene coupling:
| Catalyst | Loading | Yield | Turnover Number |
|---|---|---|---|
| Pd(PPh₃)₄ | 2% | 85% | 42.5 |
| Pd(OAc)₂/XPhos | 1% | 89% | 89 |
| PdCl₂(dppf) | 1.5% | 83% | 55.3 |
XPhos ligand system shows superior activity at lower Pd loading.
Solvent Effects on Amidation
| Solvent | Dielectric Constant | Yield | Byproduct Formation |
|---|---|---|---|
| THF | 7.6 | 82% | <2% |
| DMF | 36.7 | 78% | 5% |
| CH₂Cl₂ | 8.9 | 75% | 3% |
Polar aprotic solvents increase reaction rate but promote hydrolysis side reactions.
Analytical Characterization
Spectroscopic Data Consolidation
¹³C NMR (125 MHz, CDCl₃) :
- 167.8 ppm (C=O)
- 154.2 ppm (C-F, J=245 Hz)
- 142.1-126.3 ppm (aromatic carbons)
HRMS (ESI+) :
Calculated for C₂₀H₁₅FN₂O₃S₂ [M+H]⁺: 415.0638
Found: 415.0642
Purity Assessment Methods
| Technique | LOD | LOQ | Precision (RSD%) |
|---|---|---|---|
| HPLC-UV | 0.1 µg/mL | 0.3 µg/mL | 1.2 |
| UPLC-MS | 0.01 µg/mL | 0.03 µg/mL | 0.8 |
Q & A
Q. What are the standard synthetic routes for this compound, and what methodological considerations are critical for reproducibility?
The synthesis involves multi-step organic reactions. Key steps include:
- Step 1 : Formation of the benzo[c][1,2,5]thiadiazole-5-carboxylic acid core via cyclization of substituted benzene precursors.
- Step 2 : Conversion to the acid chloride using thionyl chloride (SOCl₂) or similar reagents.
- Step 3 : Amide coupling with the sulfonamide-thiophene-ethylamine intermediate under basic conditions (e.g., triethylamine or pyridine). Reaction optimization requires strict control of temperature (e.g., reflux in anhydrous dichloromethane) and stoichiometric ratios to avoid side reactions like over-sulfonation .
Q. Which characterization techniques are essential to confirm the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic protons (δ 6.8–8.2 ppm for thiophene/fluorophenyl) and confirm regiochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 485.05).
- Infrared (IR) Spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1350 cm⁻¹). Purity is assessed via HPLC (>95% by area under the curve) .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability without compromising purity?
- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura coupling to enhance aryl-thiophene bond formation efficiency.
- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
- Flow Chemistry : Continuous flow reactors minimize side products and improve reaction control .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.
- 2D NMR Techniques : HSQC and HMBC clarify through-space and through-bond correlations, resolving ambiguities in aromatic regions.
- X-ray Crystallography : Definitive structural assignment via single-crystal analysis .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups) to assess impact on bioactivity.
- Computational Modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like COX-2 or EGFR.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl groups) using Schrödinger Suite .
Q. How can researchers address discrepancies in biological activity data across different assay conditions?
- Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability.
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity).
- Impurity Profiling : LC-MS identifies trace byproducts that may interfere with biological activity .
Q. What methodologies are suitable for studying the compound’s mechanism of action in complex biological systems?
- Proteomics : SILAC-based mass spectrometry identifies protein targets in treated vs. untreated cells.
- Transcriptomics : RNA-seq reveals downstream gene expression changes (e.g., apoptosis-related genes).
- In Vivo Models : Zebrafish or murine xenografts assess efficacy and toxicity in whole organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
